1-benzyl-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
1-BENZYL-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with a unique structure that combines a cyclopenta[d]pyrimidinone core with benzyl and methylphenylmethylsulfanyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BENZYL-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include benzyl chloride, 2-methylbenzyl chloride, and thiourea, under conditions such as reflux in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylphenylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidinone core or the substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or methylphenylmethylsulfanyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups at the benzyl or methylphenylmethylsulfanyl positions .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Mechanism of Action
The mechanism of action of 1-BENZYL-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-BENZYL-4-(2-METHYLPHENYL)-1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE: This compound shares a similar benzyl and methylphenyl structure but differs in the core structure, which is a tetrahydropyridine instead of a cyclopenta[d]pyrimidinone.
4-((1-BENZYL/PHENYL-1H-1,2,3-TRIAZOL-4-YL)METHOXY)BENZALDEHYDE: This compound has a benzyl group and a triazole ring, making it structurally similar but with different functional groups and core structure.
Uniqueness
1-BENZYL-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is unique due to its combination of a cyclopenta[d]pyrimidinone core with benzyl and methylphenylmethylsulfanyl substituents. This unique structure may confer specific properties and reactivity that are not observed in similar compounds .
Properties
Molecular Formula |
C22H22N2OS |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-benzyl-4-[(2-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C22H22N2OS/c1-16-8-5-6-11-18(16)15-26-21-19-12-7-13-20(19)24(22(25)23-21)14-17-9-3-2-4-10-17/h2-6,8-11H,7,12-15H2,1H3 |
InChI Key |
PLWNLZQLDNCILD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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